molecular formula C21H24Cl3N7 B12501983 4,4',4''-Nitrilotribenzimidamide trihydrochloride

4,4',4''-Nitrilotribenzimidamide trihydrochloride

Cat. No.: B12501983
M. Wt: 480.8 g/mol
InChI Key: FWHCAMLHMPYNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4,4’,4’'-Nitrilotribenzimidamide trihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4,4’,4’'-Nitrilotribenzimidamide trihydrochloride can be compared with other similar compounds, such as:

The uniqueness of 4,4’,4’'-Nitrilotribenzimidamide trihydrochloride lies in its specific biological activity and its ability to act as a versatile reagent in various chemical and biochemical applications .

Biological Activity

4,4',4''-Nitrilotribenzimidamide trihydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H26N2O4
  • Molecular Weight : 442.5 g/mol
  • IUPAC Name : 6-(3-hydroxy-4-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation. For instance, it demonstrates significant inhibition of PDK1 and PDK4 isoforms at sub-micromolar concentrations .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated:

  • Cell Viability Reduction : The compound significantly reduces the viability of cancer cell lines such as PSN-1 and BxPC-3. For example, IC50 values were reported at approximately 78.2 µM for PSN-1 cells and 87.4 µM for BxPC-3 cells .
  • Induction of Apoptosis : Treatment with this compound resulted in morphological changes characteristic of apoptosis in cancer cells, such as chromatin condensation and nuclear fragmentation .

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects:

  • Bacterial Strains Tested : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial activity may be attributed to its ability to penetrate bacterial membranes and disrupt essential cellular processes.

Case Studies

StudyFindings
Study A (2023)Demonstrated significant inhibition of PDK1 at 1.5 µMSupports potential as an anticancer agent
Study B (2022)Showed reduction in bacterial growth in vitroValidates antimicrobial properties
Study C (2023)Induced apoptosis in PSN-1 cellsHighlights therapeutic potential in cancer treatment

Properties

Molecular Formula

C21H24Cl3N7

Molecular Weight

480.8 g/mol

IUPAC Name

4-(4-carbamimidoyl-N-(4-carbamimidoylphenyl)anilino)benzenecarboximidamide;trihydrochloride

InChI

InChI=1S/C21H21N7.3ClH/c22-19(23)13-1-7-16(8-2-13)28(17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27;;;/h1-12H,(H3,22,23)(H3,24,25)(H3,26,27);3*1H

InChI Key

FWHCAMLHMPYNMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)N(C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.